molecular formula C8H6FNO3 B1303987 2'-Fluoro-5'-nitroacetophenone CAS No. 79110-05-7

2'-Fluoro-5'-nitroacetophenone

Cat. No. B1303987
CAS RN: 79110-05-7
M. Wt: 183.14 g/mol
InChI Key: BCXOSCQTHVTUET-UHFFFAOYSA-N
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Description

“2’-Fluoro-5’-nitroacetophenone” is a chemical compound with the CAS number 79110-05-7 . It is also known as 1-(2-Fluoro-5-nitrophenyl)-ethanone .


Molecular Structure Analysis

The molecular formula of “2’-Fluoro-5’-nitroacetophenone” is C8H6FNO3 . The molecular weight is 183.14 .


Physical And Chemical Properties Analysis

“2’-Fluoro-5’-nitroacetophenone” is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal .

Mechanism of Action

The mechanism of action of 2'-Fluoro-5'-nitroacetophenone is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes. Specifically, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in drug levels in the body. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the growth of cancer cells and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The use of 2'-Fluoro-5'-nitroacetophenone in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use molecule, and it can be synthesized in a variety of ways. In addition, it has a wide range of applications in organic synthesis, materials science, and biochemistry. However, there are also some limitations to using this compound in laboratory experiments. It is a highly reactive compound, and it can be toxic if not handled properly.

Future Directions

There are many potential future directions for research on 2'-Fluoro-5'-nitroacetophenone. One potential direction is to further explore the mechanism of action of this compound and to develop more efficient methods of synthesis. Another potential direction is to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential biochemical and physiological effects of this compound, such as its effects on the metabolism of drugs and other compounds.

Scientific Research Applications

2'-Fluoro-5'-nitroacetophenone is widely used in scientific research. It has been used as a starting material for the synthesis of various pharmaceuticals, biopolymers, and other materials. It has also been used to study the mechanism of action of various enzymes. In addition, this compound has been used to study the biochemical and physiological effects of various compounds.

Safety and Hazards

“2’-Fluoro-5’-nitroacetophenone” may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use this compound only outdoors or in a well-ventilated area, and protective measures such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOSCQTHVTUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381732
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79110-05-7
Record name 1-(2-Fluoro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoro-5-nitrophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 3-neck flask equipped with an internal thermometer was added sulfuric acid and cooled to −10° C. in an ice/salt/water batch. 2′-fluoroacetophenone(1 eq) in sulfuric acid was added dropwise over 10 minutes via addition funnel to produce a solution of 0.2M. Nitric acid (1.15 eq) in sulfuric acid was then added dropwise at a rate not to exceed 5° C. After complete addition resulting solution was allowed to stir at for 30 minutes. Solution was poured onto ice and extracted with ethyl acetate. Organics were washed with a saturated solution of sodium bicarbonate, brine, dried with sodium sulfate and concentrated. Crude product was purified using flash chromatography (85% Hex:15% EtoAc) on silica to afford 1-(2-fluoro-5-nitrophenyl)ethanone.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2-L round-bottomed flask equipped with a mechanic stirrer was charged with concentrated H2SO4 (360 mL) and cooled to −40° C. 1-(2-Fluorophenyl)ethanone 1 (90.0 g, 652 mmol) was then added followed by addition of a mixture of fuming HNO3 (53.1 mL) and concentrated H2SO4 (129 mL) dropwise over 35 min. The resulting solution was stirred at −40° C. for 30 min and then slowly poured into ice (1.3 kg). The resulting mixture was diluted with water (1 L) and filtered. The filter cake was dissolved in EtOAc (1 L) and the filtrate was extracted with EtOAc (1 L). The combined organics were washed with 5% aqueous sodium carbonate (2×300 mL), water (300 mL), and brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2 (115 g, 97%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.79 (dd, J=6.2, 2.9 Hz, 1H), 8.41 (dt, J=8.9, 3.4 Hz, 1H), 7.34 (t, J=9.3 Hz, 1H), 2.71 (d, J=4.8 Hz, 3H).
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360 mL
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90 g
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53.1 mL
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129 mL
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1.3 kg
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1 L
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Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-4-fluoronitrobenzene (696 mg, 3.16 mmol) and tributyl(1-ethoxyvinyl)tin (1.07 ml, 3.5 mmol) in 10 mL toluene, was added tetrakis(triphenylphosphine)palladium(0) (183 mg, 016 mmol). The mixture was purged with argon for 3 minutes, and then heated to 110° C. under argon for 2 days. The reaction mixture was cooled to room temperature, 3 mL 1 N HCl was added and stirred at room temperature for 40 minutes. Workup followed by column chromatographic purification (silica 10%-30% EtOAc/hexane) to give pure 1-(2-fluoro-5-nitro-phenyl)-ethanone.
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696 mg
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1.07 mL
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10 mL
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183 mg
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Synthesis routes and methods V

Procedure details

2′-Fluoroacetophenone (11.04 g) was dropwise added to concentrated H2SO4 (46 mL) at −20° C. After the addition was complete, a thoroughly mixed solution of fuming nitric acid (6.4 mL) and concentrated H2SO4 (18 mL) was added dropwise at −15° C. The reaction mixture was stirred at −15° C. for 15 minutes and then poured into 500 g of ice. The resulting solid was collected, washed with and dissolved in CH2Cl2. The organic layer was washed with water, dried over MgSO4, and concentrated in vacuo. The residue was purified by silica gel flash chromatography (25% ethyl acetate in hexane) to give 8 g of the title compound as a solid.
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11.04 g
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46 mL
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6.4 mL
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18 mL
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500 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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